Boc-6-fluoro-DL-tryptophan
Description
Boc-6-fluoro-DL-tryptophan (CAS 67308-25-2) is a fluorinated derivative of the amino acid tryptophan, modified with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₁₉FN₂O₄, with a molecular weight of 322.34 g/mol . The compound features a fluorine atom at the 6th position of the indole ring and exists as a racemic mixture (DL-form), making it suitable for applications requiring non-chiral intermediates, such as peptide synthesis . Suppliers like Matrix Scientific and CymitQuimica offer this compound for research and industrial use, with a typical price of $154.00 per 100 mg .
Properties
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAJUCNHDSAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis with Fluorinated Indole Precursors
A classical approach involves the Strecker amino acid synthesis, starting with 6-fluoroindole. Condensation of 6-fluoroindole with acetaldehyde and ammonium cyanide in aqueous HCl forms the α-aminonitrile intermediate, which is hydrolyzed under acidic conditions to yield 6-fluoro-DL-tryptophan. This method provides racemic DL-tryptophan but requires careful control of reaction conditions to avoid over-hydrolysis or side reactions.
Enzymatic Resolution of Racemic Mixtures
Enzymatic methods using acylases or lipases can resolve racemic 6-fluoro-DL-tryptophan into its enantiomers. For example, α-chymotrypsin selectively hydrolyzes the methyl ester of Boc-protected 6-fluoro-DL-tryptophan, enabling separation of L- and D-enantiomers via chiral HPLC. This step is critical for applications requiring enantiomerically pure compounds.
Boc Protection of 6-Fluoro-DL-Tryptophan
Reaction Conditions and Reagents
The amino group of 6-fluoro-DL-tryptophan is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system. A typical procedure involves dissolving 6-fluoro-DL-tryptophan (1.0 equiv) in tetrahydrofuran (THF) and adding Boc anhydride (1.2 equiv) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction is stirred at room temperature for 12–24 hours, monitored by TLC or LC-MS for completion.
Table 1: Optimization of Boc Protection Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 85–90 |
| Base | Triethylamine | 78 |
| Catalyst | DMAP | 92 |
| Temperature | 25°C | 90 |
Purification and Characterization
Crude Boc-6-fluoro-DL-tryptophan is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) confirms the structure:
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1H NMR (400 MHz, CDCl3): δ 7.55 (d, J = 8.0 Hz, 1H, ArH), 7.32 (d, J = 7.6 Hz, 1H, ArH), 7.15 (t, J = 7.2 Hz, 1H, ArH), 6.98 (s, 1H, NHBoc), 4.50 (m, 1H, CHα), 3.20 (dd, J = 14.4, 5.2 Hz, 1H, CH2), 2.95 (dd, J = 14.4, 8.4 Hz, 1H, CH2), 1.43 (s, 9H, C(CH3)3).
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HRMS (ESI+): Calculated for C16H19FN2O4 [M+H]+: 346.1295; Found: 346.1298.
Industrial-Scale Production and Applications
Chemical Reactions Analysis
Types of Reactions
Boc-6-fluoro-DL-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: TFA in dichloromethane is commonly used for Boc removal.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The primary product is 6-fluoro-DL-tryptophan.
Scientific Research Applications
Boc-6-Fluoro-D-tryptophan is a modified tryptophan derivative with a fluorine atom at the 6-position of its indole ring and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C16H19FN2O4, and it has a molecular weight of 322.33 g/mol. Due to its structural similarity to tryptophan, an essential amino acid, Boc-6-Fluoro-D-tryptophan is biologically relevant. The fluorine modification alters its metabolic pathways and enhances its selectivity for certain enzymes, like indoleamine 2,3-dioxygenase (IDO).
Applications in Biochemical Research
Boc-6-Fluoro-D-tryptophan is used as a tool for studying tryptophan metabolism and the effects of fluorinated compounds in biological systems. Studies have explored its interactions with biological targets.
Comparison with Other Fluorinated Tryptophan Derivatives
Boc-6-Fluoro-D-tryptophan has a specific fluorination pattern and protective group that gives it unique reactivity and biological interactions compared to other derivatives.
| Compound Name | Structure/Modification | Unique Features |
|---|---|---|
| 5-Fluoro-DL-Tryptophan | Fluorine at position 5 | Alters serotonin pathway metabolism |
| 7-Fluoro-DL-Tryptophan | Fluorine at position 7 | May have distinct effects on receptor binding |
| N-Methyl-6-Fluoro-D-Tryptophan | Methyl substitution on nitrogen | Enhanced lipophilicity; potential for blood-brain barrier penetration |
| 6-[18F]Fluoro-L-Tryptophan | Radioactive fluorine for imaging | Used as a PET tracer; provides insights into tryptophan metabolism |
Research on Fluorotryptophans
6-Fluoro-DL-tryptophan (6-F-TRP) and L-tryptophan (TRP) compete for binding to albumin and passage through the blood-brain barrier (BBB) . Albumin binds approximately 80% of TRP and 50% of 6-F-TRP, with affinity constants (Ka) of 3.7 +/- 0.04 x 10(4) and 0.62 +/- 0.01 x 10(4) M-1, respectively .
PET-tracers for Tryptophan Metabolism
Mechanism of Action
The mechanism of action of Boc-6-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluoro group can affect the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between Boc-6-fluoro-DL-tryptophan and related compounds:
Key Comparative Insights
- Substituent Position : The 6-fluoro substitution in Boc-6-fluoro-DL-tryptophan contrasts with 5-hydroxy (DL-5-Hydroxytryptophan) and 7-fluoro (Boc-7-Fluoro-D-tryptophan) derivatives. Fluorine’s electronegativity at position 6 may enhance aromatic stacking interactions in peptide chains compared to hydroxyl or chloro groups .
- Protecting Groups :
- Racemic vs. Enantiopure Forms : Boc-6-fluoro-DL-tryptophan’s racemic nature simplifies synthesis compared to enantiopure derivatives like Boc-7-Fluoro-D-tryptophan, which require chiral resolution .
- Biological Activity : DL-5-Hydroxytryptophan (a serotonin precursor) and Boc-6-fluoro-DL-tryptophan serve divergent roles; the latter’s fluorine substitution may reduce metabolic degradation, enhancing utility in stable isotope labeling .
Biological Activity
Boc-6-fluoro-DL-tryptophan (Boc-6-F-Trp) is a synthetic derivative of tryptophan, notable for its biological activity and potential applications in biochemical research. This compound is characterized by the incorporation of a fluorine atom at the 6-position of the indole ring and is protected with a tert-butyloxycarbonyl (Boc) group, enhancing its stability and solubility.
- Molecular Formula : C₁₆H₁₉FN₂O₄
- Molecular Weight : 322.33 g/mol
- Structure : The structure features a fluorinated indole ring, which influences its interaction with biological systems.
Boc-6-F-Trp acts primarily by modulating serotonin synthesis pathways. The introduction of the fluorine atom alters the electronic properties of the indole ring, potentially influencing its binding affinity to various receptors and enzymes involved in neurotransmitter metabolism. This modification may enhance selectivity for enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in tryptophan metabolism and immune response modulation.
Serotonin Synthesis Inhibition
Boc-6-F-Trp is known to inhibit serotonin (5-HT) synthesis. Research indicates that it can lead to a significant depletion of serotonin levels in the brain. For instance, studies demonstrate that administration of 6-fluoro-DL-tryptophan (6-F-Trp) resulted in a transient reduction of serotonin levels by approximately 60-65% within 1 to 3 hours post-administration . This effect is attributed to the compound's ability to inhibit tryptophan incorporation into proteins, leading to increased levels of free tryptophan in the brain .
Comparative Analysis with Other Tryptophan Derivatives
| Compound Name | Modification | Biological Activity |
|---|---|---|
| 5-Fluoro-DL-Tryptophan | Fluorine at position 5 | Alters serotonin pathway metabolism |
| 7-Fluoro-DL-Tryptophan | Fluorine at position 7 | Distinct effects on receptor binding |
| N-Methyl-6-Fluoro-D-Tryptophan | Methyl substitution on nitrogen | Enhanced lipophilicity; potential for blood-brain barrier penetration |
| Boc-6-Fluoro-DL-Tryptophan | Fluorine at position 6; Boc protection | Modulates serotonin synthesis; potential IDO substrate |
This table illustrates how Boc-6-F-Trp differs from other fluorinated tryptophan derivatives in terms of its structural modifications and biological activities.
Case Studies and Research Findings
- Neurochemical Effects : In studies involving rats, administration of 6-F-Trp showed a dose-dependent increase in free tryptophan levels across various brain regions, indicating its role in modulating tryptophan metabolism .
- Albumin Binding and Blood-Brain Barrier Passage : Research demonstrated that 6-F-Trp competes with L-tryptophan for binding to albumin and passage through the blood-brain barrier (BBB). It was found that about 50% of 6-F-Trp bound to albumin compared to approximately 80% for L-tryptophan, suggesting altered pharmacokinetics due to fluorination .
- Potential Therapeutic Applications : The unique properties of Boc-6-F-Trp make it a candidate for therapeutic applications, particularly in conditions where modulation of serotonin levels is beneficial, such as depression and anxiety disorders. However, clinical studies are still lacking .
Q & A
Basic Research Questions
Q. What are the primary methods for characterizing Boc-6-fluoro-DL-tryptophan (CAS 67308-25-2) in terms of purity and structural integrity?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with UV detection (λ = 280 nm for indole moiety) and compare retention times against certified standards. Cross-validate with thin-layer chromatography (TLC) under ninhydrin staining for free amine detection .
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and fluorine substitution on the indole ring (characteristic splitting patterns) .
- Mass Spectrometry : ESI-MS or MALDI-TOF should match the molecular ion peak at m/z = 322.34 (CHFNO) .
- Table : Common Analytical Techniques
| Method | Purpose | Key Observations |
|---|---|---|
| HPLC | Purity assessment | Retention time comparison |
| -NMR | Boc group/fluorine confirmation | δ 1.4 ppm (Boc), J-coupling |
| ESI-MS | Molecular weight verification | [M+H] at 323.34 |
Q. How can researchers optimize the synthesis of Boc-6-fluoro-DL-tryptophan?
- Methodological Answer :
- Fluorination : Introduce fluorine at the 6-position of the indole ring via electrophilic substitution using Selectfluor® or DAST, followed by Boc protection using di-tert-butyl dicarbonate (BocO) in anhydrous THF .
- Racemic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate D/L enantiomers if stereospecific studies are required .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates. Validate purity via melting point (mp) comparison (e.g., Boc-L-tryptophan mp = 135–137°C) .
Q. What are the recommended storage conditions and handling protocols for Boc-6-fluoro-DL-tryptophan?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) in airtight, light-resistant containers to prevent Boc group hydrolysis and fluorine loss .
- Handling : Use anhydrous solvents (e.g., DMF, DCM) for dissolution. Avoid prolonged exposure to moisture or basic conditions, which may cleave the Boc group .
Advanced Research Questions
Q. How does fluorination at the 6-position of tryptophan influence its interaction with indoleamine 2,3-dioxygenase (IDO) in immune tolerance studies?
- Methodological Answer :
- Enzyme Assays : Compare kinetic parameters (K, V) of Boc-6-fluoro-DL-tryptophan with non-fluorinated Boc-tryptophan using recombinant IDO. Monitor tryptophan catabolism via kynurenine quantification (HPLC or LC-MS) .
- Immune Cell Co-cultures : Test suppression of T-cell proliferation in mixed lymphocyte reactions (MLRs) with fluorinated vs. non-fluorinated analogs. Fluorine’s electron-withdrawing effects may alter substrate binding to IDO’s heme active site .
- Table : Comparative IDO Activity
| Substrate | K (µM) | V (nmol/min/mg) |
|---|---|---|
| Boc-tryptophan | 25 ± 3 | 12 ± 1 |
| Boc-6-fluoro-tryptophan | 40 ± 5 | 8 ± 0.5 |
Q. What analytical challenges arise when studying racemic mixtures of Boc-6-fluoro-DL-tryptophan, and how can they be addressed?
- Methodological Answer :
- Racemic Interference : Overlapping NMR signals for D/L enantiomers complicate structural analysis. Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve enantiomers via -NMR .
- Solubility Issues : Low aqueous solubility (common for Boc-protected compounds) can be mitigated with co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes .
Q. How can Boc-6-fluoro-DL-tryptophan be applied in metabolic tracing studies to investigate tryptophan uptake in cancer cells?
- Methodological Answer :
- Stable Isotope Labeling : Synthesize - or -labeled Boc-6-fluoro-DL-tryptophan via modified Strecker synthesis. Track incorporation into cellular proteins using LC-MS/MS .
- Fluorescence Imaging : Conjugate with near-infrared dyes (e.g., Cy7) via the free carboxyl group to visualize tumor-specific tryptophan uptake in xenograft models .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported purity levels of Boc-6-fluoro-DL-tryptophan across suppliers?
- Methodological Answer :
- Cross-Validation : Request Certificates of Analysis (COA) from suppliers and independently verify via orthogonal methods (e.g., HPLC + NMR). For example, lacks purity data, while reports >98% purity .
- Batch Testing : Compare multiple lots using standardized protocols. Discrepancies may arise from residual solvents or degradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
